Methyl 1,4'-bipiperidine-3-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

Methyl 1,4'-bipiperidine-3-carboxylate (CAS 889952-13-0) is a heterocyclic building block featuring a 1,4'-bipiperidine core with a methyl carboxylate group at the 3-position. This substitution pattern creates a unique scaffold for medicinal chemistry, distinct from its 4-carboxylate isomer.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 889952-13-0
Cat. No. B1417918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,4'-bipiperidine-3-carboxylate
CAS889952-13-0
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCN(C1)C2CCNCC2
InChIInChI=1S/C12H22N2O2/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11/h10-11,13H,2-9H2,1H3
InChIKeyKVPXVSDIYOYVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,4'-bipiperidine-3-carboxylate (CAS 889952-13-0) for Research & Procurement: Core Specifications


Methyl 1,4'-bipiperidine-3-carboxylate (CAS 889952-13-0) is a heterocyclic building block featuring a 1,4'-bipiperidine core with a methyl carboxylate group at the 3-position . This substitution pattern creates a unique scaffold for medicinal chemistry, distinct from its 4-carboxylate isomer [1]. It is commercially available with purities typically at or above 95% and is provided by vendors for research use only .

Why 1,4'-Bipiperidine Analogs Cannot Be Casually Substituted in Synthesis


Generic substitution among 1,4'-bipiperidine derivatives is not viable due to the critical influence of substituent position and type on biological activity and synthetic utility [1]. For instance, the location of the carboxylate group (3- vs 4-position) dictates the compound's physicochemical properties, such as lipophilicity (LogP), which directly impacts drug-likeness and membrane permeability [2]. Furthermore, the methyl ester functionality provides a specific synthetic handle for further derivatization, and alternative esters or free acids would require different reaction conditions or exhibit different stability profiles, directly impacting multi-step synthesis efficiency [3]. Therefore, selecting the precise compound is essential for reproducible results and achieving desired target profiles.

Quantitative Differentiation of Methyl 1,4'-bipiperidine-3-carboxylate Against Closest Analogs


Physicochemical Differentiation: 3-Carboxylate vs. 4-Carboxylate Isomers

The position of the carboxylate group on the 1,4'-bipiperidine core significantly alters its physicochemical properties. Methyl 1,4'-bipiperidine-3-carboxylate (CAS 889952-13-0) is differentiated from its closest isomer, Methyl [1,4'-bipiperidine]-4-carboxylate (CAS 889952-08-3), by its calculated LogP value [1]. This difference in lipophilicity directly affects membrane permeability and solubility, crucial parameters in drug development [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: The 3-Carboxylate Scaffold in CCR3 Antagonist Development

The 1,4'-bipiperidine scaffold is a key pharmacophore in potent CCR3 antagonists, as demonstrated by compound 14n (cis (R,R)-4-[(3,4-dichlorophenyl)methyl]-3-hydroxymethyl-1'(6-quinolinylcarbonyl)-1,4'-bipiperidine) [1]. While Methyl 1,4'-bipiperidine-3-carboxylate is not the final antagonist, its 3-carboxylate substitution pattern aligns with the core of these active molecules, suggesting it is a strategically valuable building block for generating similar SAR [2]. In contrast, the 4-carboxylate isomer presents a different vector for derivatization, leading to different chemical space.

Medicinal Chemistry CCR3 Antagonist SAR

Purity and Handling: Commercial Availability with Defined Specifications

Methyl 1,4'-bipiperidine-3-carboxylate is available from multiple vendors with minimum purity specifications of 95% or NLT 98% , ensuring a high-quality starting material for research. This contrasts with some less common bipiperidine analogs which may lack established commercial sources or have lower, undefined purities. The availability from a network of suppliers (e.g., AKSci, MolCore) provides supply chain redundancy for research organizations .

Procurement Quality Control Reproducibility

Optimal Research Applications for Methyl 1,4'-bipiperidine-3-carboxylate Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Biologically Active 1,4'-Bipiperidine Derivatives

As a key building block, Methyl 1,4'-bipiperidine-3-carboxylate is ideally suited for the synthesis of novel compounds targeting G-protein coupled receptors (GPCRs), such as CCR3 [1]. Its 3-carboxylate group provides a specific vector for SAR exploration, distinct from the 4-isomer, allowing medicinal chemists to fine-tune molecular interactions and pharmacological profiles. The high purity (≥95%) ensures that synthetic outcomes are not confounded by impurities .

Chemical Biology: Development of PROTACs and Bifunctional Molecules

The 1,4'-bipiperidine core is recognized as a versatile linker in the design of PROTACs (Proteolysis Targeting Chimeras) [1]. The methyl ester on the 3-carboxylate can be selectively hydrolyzed to a free acid for conjugation to E3 ligase ligands, or the nitrogen atoms can be functionalized to attach a target protein ligand. Its defined structure and commercial availability facilitate the modular synthesis of these complex bifunctional molecules .

Process Chemistry: Synthesis of Pharmaceutical Intermediates

The 1,4'-bipiperidine motif is a structural component in the synthesis of established pharmaceuticals, such as irinotecan [1]. While Methyl 1,4'-bipiperidine-3-carboxylate is not a direct intermediate for irinotecan (which uses the 1'-carbonyl chloride), it serves as a valuable scaffold for creating new analogs and exploring alternative synthetic routes. Its procurement with defined purity and from multiple vendors supports its use in process research and development .

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